molecular formula C18H10ClNOS B2414134 (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-41-2

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2414134
CAS No.: 478260-41-2
M. Wt: 323.79
InChI Key: YMVQQAIMBSQYIM-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a synthetic thienoquinoline derivative supplied as a solid for research use. Thieno[2,3-b]quinoline scaffolds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. These compounds are frequently investigated as core structures in the development of novel anticancer and antiparasitic agents. Recent research on analogous thieno[2,3-b]quinoline derivatives has demonstrated their potential in drug discovery. Specifically, tetracyclic lactones derived from thieno[2,3-b]quinoline-2-carboxylic acid have been synthesized and evaluated for their biological activity . These compounds were part of a study that showed promising preliminary antitumor activity across a panel of five human cancer cell lines (including CaCo-2, MCF-7, AGS, HeLa, and NCI-H460) using the SRB assay, as well as antiparasitic activity against Trypanosoma brucei and Leishmania infantum . The structural motif of this compound suggests it may also be a subject of interest in spectroscopic and photophysical studies. Research on related (phenyl)(thieno[2,3-b]quinolin-2-yl)methanones has explored their spectroscopic properties and behavior in different solvent environments, which is valuable for analytical method development and understanding solute-solvent interactions . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNOS/c19-14-7-3-2-6-13(14)17(21)16-10-12-9-11-5-1-4-8-15(11)20-18(12)22-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVQQAIMBSQYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Multi-Step Cyclization and Condensation

The most widely reported method involves a sequential cyclization-condensation approach. Starting from 2-aminothiophene derivatives, the thieno[2,3-b]quinoline core is constructed via Friedländer annulation. Subsequent acylation with 2-chlorobenzoyl chloride introduces the methanone group. A representative protocol involves:

  • Formation of thieno[2,3-b]quinoline :

    • Reaction of 3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-thione with benzaldehyde derivatives under acidic conditions yields 8-benzylidene intermediates.
    • Cyclization using anhydrous potassium carbonate in acetonitrile generates the thienoquinoline scaffold.
  • Methanone Introduction :

    • The thienoquinoline intermediate is treated with 2-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base, achieving 68–72% yields.
Table 1: Key Reaction Parameters for Cyclization-Condensation
Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization K₂CO₃, CH₃CN, reflux, 4 h 78–82 95.2
Acylation 2-ClC₆H₄COCl, Et₃N, DCM, 0°C→RT 68–72 97.8

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to directly functionalize pre-formed thienoquinoline precursors. This method is advantageous for introducing diverse aryl groups but requires precise control over catalytic systems:

  • Substrate Preparation : Bromination of thieno[2,3-b]quinoline at the 2-position using N-bromosuccinimide (NBS) in DMF.
  • Coupling Reaction : Treatment with 2-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a DMF/ethanol (3:1) mixture at 80°C for 12 h.
Table 2: Catalytic System Optimization
Catalyst Solvent System Temperature (°C) Yield (%)
Pd(PPh₃)₄ DMF/EtOH (3:1) 80 65
Pd(OAc)₂/XPhos Toluene/EtOH 100 58

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency by stabilizing transition states. Ethanol/water mixtures reduce side reactions during acylation but lower yields due to hydrolysis.

Temperature and Time Dependence

  • Cyclization : Optimal at reflux (82°C) for 4 h; prolonged heating (>6 h) leads to decomposition.
  • Acylation : Conducted at 0°C to room temperature to minimize diketone byproducts.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that continuous flow systems improve heat transfer and reduce reaction times:

  • Cyclization step achieves 85% yield in 1.5 h using microfluidic reactors.
  • Catalyst recycling protocols for Pd-based systems reduce costs by 40%.

Purification Strategies

  • Crystallization : Recrystallization from toluene/hexane (1:3) yields >99% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.43 (m, 7H, aromatic), 3.95 (s, 3H, COCH₃).
  • IR (ATR) : 1719 cm⁻¹ (C=O stretch), 1564 cm⁻¹ (C=N).
Table 3: Comparative Spectral Data
Technique Key Peaks Reference
¹³C NMR δ 192.1 (C=O), 148.3 (quinoline-C2)
HRMS (ESI+) m/z 338.82 [M+H]⁺

Applications and Derivative Synthesis

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:

  • Anticancer agents : Functionalization at the quinoline 3-position enhances topoisomerase inhibition.
  • Antimicrobial hybrids : Coupling with morpholine derivatives improves solubility and biofilm penetration.

Chemical Reactions Analysis

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties:

  • Antimicrobial Activity : Research indicates that (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone exhibits notable antimicrobial effects against various bacterial strains and fungi. Studies have shown effectiveness comparable to established antibiotics, making it a candidate for further development in treating infections.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cell proliferation in several cancer cell lines. For instance, it has been reported to induce G2/M phase arrest in cancer cells, indicating potential as a chemotherapeutic agent. The mechanism involves interactions with specific molecular targets within the cells that regulate growth and survival pathways .

Organic Synthesis

In organic chemistry, (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone serves as:

  • A Reference Standard : It is utilized in the development of new synthetic methodologies due to its complex structure and reactivity patterns. The synthesis typically involves condensation reactions with 2-chlorobenzoyl chloride under reflux conditions using bases like pyridine or triethylamine .

Materials Science

The compound is also explored for applications in developing advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Ongoing research aims to optimize its performance in these applications through structural modifications .

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone against various pathogens. Results indicated significant inhibition zones comparable to standard antibiotics like ciprofloxacin and tetracycline.
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis and cell cycle arrest. The IC50 values were found to be significantly lower than those of many existing chemotherapeutics, suggesting strong potential for further development .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone can be compared with other similar compounds, such as:

Biological Activity

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Compound Overview

  • Molecular Formula : C18H10ClNOS
  • Molecular Weight : Approximately 337.79 g/mol
  • Structure : The compound features a chlorophenyl group attached to a thieno[2,3-b]quinoline moiety, which is known for its pharmacological significance.

Synthesis

The synthesis of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves a condensation reaction between thieno[2,3-b]quinoline derivatives and 2-chlorobenzoyl chloride. The reaction is generally performed under reflux conditions using bases like pyridine or triethylamine to facilitate the formation of the desired product with high yields (85–95%) within short reaction times (25-30 minutes) .

Antimicrobial Properties

Research indicates that (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics .

Anticancer Potential

The compound has shown promising results in anticancer studies. It appears to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that it induces G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone has been investigated for anti-inflammatory properties. It modulates pathways involved in inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Molecular Targets : It may bind to enzymes and receptors involved in critical signaling pathways.
  • Pathways Affected : The compound influences pathways related to cell survival, proliferation, and inflammation, potentially through the modulation of gene expression and enzyme activity .

Comparative Analysis

To better understand the biological activity of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone, it can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
ChloroquineQuinoline derivativeAntimalarial
SuprofenThiophene derivativeAnti-inflammatory
QuinoneSimple structureAntioxidant

This table illustrates how different structural features can influence biological activities across similar compounds.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in significant reduction of cell viability and induced apoptosis via mitochondrial pathways .
  • Anti-inflammatory Research : A recent investigation focused on the compound's role in reducing inflammation in a murine model of arthritis. The results demonstrated reduced swelling and pain associated with inflammatory responses .

Q & A

Q. What synthetic strategies are recommended for preparing (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone?

The compound’s methanone core can be synthesized via Friedel-Crafts acylation , analogous to biphenylmethanone derivatives . Key steps include:

  • Reacting a thieno[2,3-b]quinoline precursor with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • Optimizing reaction conditions (temperature, solvent polarity) to stabilize the electron-deficient quinoline system. Challenges include avoiding over-acylation and managing steric hindrance from the 2-chlorophenyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Use a multi-technique approach :

  • IR spectroscopy to confirm the carbonyl stretch (~1650–1700 cm⁻¹) and thiophene/quinoline ring vibrations .
  • Mass spectrometry (EI) to verify molecular weight and fragmentation patterns, particularly cleavage at the methanone bridge .
  • NMR (¹H/¹³C) to resolve aromatic proton environments, though signal overlap may require advanced 2D methods (e.g., HSQC, NOESY) .

Q. How can solubility challenges be addressed for in vitro assays?

Due to the compound’s hydrophobicity:

  • Use co-solvents like DMSO (≤1% v/v) to maintain stability .
  • Pre-screen solubility in aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) for biological testing .

Advanced Research Questions

Q. How should contradictory data between NMR and X-ray crystallography be resolved?

Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity.

  • Compare X-ray-derived bond angles/distances (e.g., C=O orientation) with NMR-derived NOE correlations .
  • Perform DFT calculations to model preferred conformations and validate experimental data .

Q. What methods optimize reaction yields for large-scale synthesis?

Key considerations:

  • Catalyst recycling : Use recyclable Lewis acids (e.g., FeCl₃ supported on mesoporous silica) to reduce costs .
  • Microwave-assisted synthesis to shorten reaction times and improve regioselectivity .
  • Monitor byproducts via HPLC-MS to identify competing pathways (e.g., chlorophenyl group migration) .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Perform frontier molecular orbital (FMO) analysis to identify reactive sites (e.g., electron-rich thiophene vs. electron-deficient quinoline) .
  • Use Density Functional Theory (DFT) to model transition states for Suzuki-Miyaura coupling at the quinoline C-3 position .

Q. What experimental design limitations affect stability studies under physiological conditions?

  • Sample degradation : Organic degradation rates increase with temperature; use continuous cooling (4°C) during prolonged assays .
  • Matrix effects : Simulate biological matrices (e.g., serum albumin) to assess aggregation or protein binding .

Q. How can stereochemical outcomes be controlled during functionalization?

  • Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during methanone derivatization .
  • Use asymmetric catalysis (e.g., BINAP ligands) for enantioselective modifications at the quinoline nitrogen .

Notes

  • Cross-validate spectral data with PubChem or NIST references .
  • Advanced queries should integrate experimental and computational workflows to address complexity.

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